![molecular formula C20H18N2O3 B2791005 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 505070-74-6](/img/structure/B2791005.png)
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one, also known as HIOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one involves the condensation of 2-isopropyl-4H-chromen-4-one with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, followed by cyclization and oxidation to form the final product.
Starting Materials
2-isopropyl-4H-chromen-4-one, 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, Acetic acid, Sodium acetate, Hydrogen peroxide, Methanol
Reaction
Step 1: Condensation of 2-isopropyl-4H-chromen-4-one with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of acetic acid and sodium acetate to form 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one., Step 2: Cyclization of the intermediate product with methanol in the presence of sulfuric acid to form 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)chromen-4-one., Step 3: Oxidation of the intermediate product with hydrogen peroxide in the presence of acetic acid to form the final product, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one.
Mechanism Of Action
The mechanism of action of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is not fully understood, but studies suggest that it exerts its effects by interacting with various cellular pathways. In cancer cells, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways.
Biochemical And Physiological Effects
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. In cancer cells, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. Inflammation and oxidative stress are two major factors involved in the pathogenesis of various diseases, including cancer and inflammatory diseases. 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been extensively studied, making it a well-characterized compound. However, one of the limitations of using 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one in lab experiments is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one. In medicine, further studies are needed to elucidate the mechanism of action of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one and to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. In agriculture, further studies are needed to evaluate the efficacy of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one as a natural pesticide and to determine its potential impact on non-target organisms. In material science, further studies are needed to optimize the photophysical properties of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one for use in OLEDs. Additionally, further studies are needed to evaluate the potential of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one as a fluorescent probe for various applications, including bioimaging and sensing.
Scientific Research Applications
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has shown promising results as an anticancer agent, with studies suggesting that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In agriculture, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been studied for its potential as a natural pesticide. Studies have shown that 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one exhibits insecticidal activity against various pests, including aphids and whiteflies. Furthermore, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess antifungal activity, making it a potential candidate for the control of fungal diseases in crops.
In material science, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs). Studies have shown that 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one exhibits excellent photophysical properties, making it a potential candidate for use as an emitter in OLEDs.
properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-propan-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-11(2)19-17(18(24)13-9-8-12(23)10-16(13)25-19)20-21-14-6-4-5-7-15(14)22(20)3/h4-11,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNDIQVTNIZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

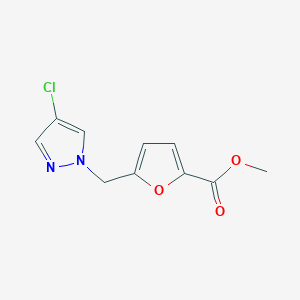

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)
![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)
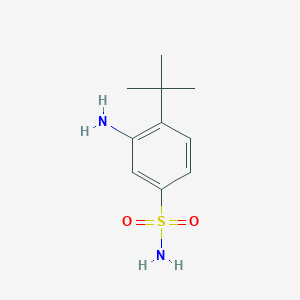
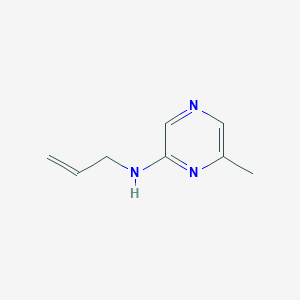
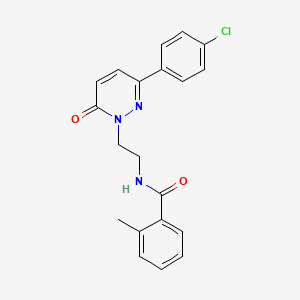
![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
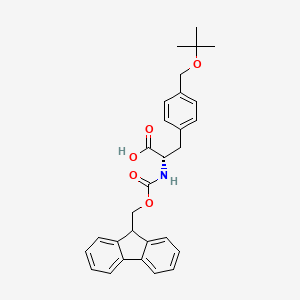
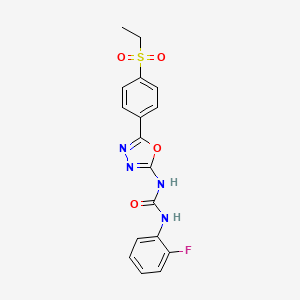
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
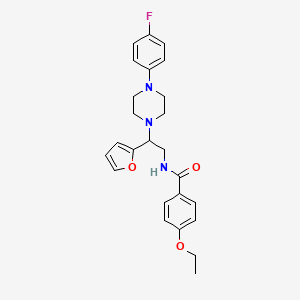
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)